molecular formula C15H22O B13886713 2,4-Dimethyl-6-(2-methylcyclohexyl)phenol

2,4-Dimethyl-6-(2-methylcyclohexyl)phenol

Cat. No.: B13886713
M. Wt: 218.33 g/mol
InChI Key: PZHUTMACAZALPZ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(2-methylcyclohexyl)phenol is an organic compound with the molecular formula C15H22O It is a phenolic compound characterized by the presence of two methyl groups and a 2-methylcyclohexyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-(2-methylcyclohexyl)phenol typically involves the alkylation of 2,4-dimethylphenol with 2-methylcyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically obtained through distillation and crystallization processes.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(2-methylcyclohexyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

2,4-Dimethyl-6-(2-methylcyclohexyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(2-methylcyclohexyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound’s structure allows it to interact with hydrophobic and hydrophilic regions of target molecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: Similar structure but lacks the 2-methylcyclohexyl group.

    2,4,6-Tris(dimethylaminomethyl)phenol: Contains additional dimethylaminomethyl groups.

Uniqueness

2,4-Dimethyl-6-(2-methylcyclohexyl)phenol is unique due to the presence of the 2-methylcyclohexyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

2,4-dimethyl-6-(2-methylcyclohexyl)phenol

InChI

InChI=1S/C15H22O/c1-10-8-12(3)15(16)14(9-10)13-7-5-4-6-11(13)2/h8-9,11,13,16H,4-7H2,1-3H3

InChI Key

PZHUTMACAZALPZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C2=CC(=CC(=C2O)C)C

Origin of Product

United States

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